molecular formula C11H23NO4S B1263803 N,N-dihydroxyhexahomomethionine

N,N-dihydroxyhexahomomethionine

Cat. No.: B1263803
M. Wt: 265.37 g/mol
InChI Key: HNSLELPGRITQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dihydroxyhexahomomethionine is a synthetic derivative of methionine, an essential sulfur-containing amino acid. The compound features a hexahomologated carbon chain (six additional methylene groups compared to methionine) and two hydroxyl groups attached to the nitrogen atoms of the amide moiety.

Properties

Molecular Formula

C11H23NO4S

Molecular Weight

265.37 g/mol

IUPAC Name

2-(dihydroxyamino)-10-methylsulfanyldecanoic acid

InChI

InChI=1S/C11H23NO4S/c1-17-9-7-5-3-2-4-6-8-10(11(13)14)12(15)16/h10,15-16H,2-9H2,1H3,(H,13,14)

InChI Key

HNSLELPGRITQOV-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCCCC(C(=O)O)N(O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share functional or structural similarities with N,N-dihydroxyhexahomomethionine:

N-Hydroxyoctanamide
  • Molecular Formula: C₈H₁₇NO₂
  • CAS Number : 7377-03-9
  • Key Properties: A monocarboxylic acid amide with a single N-hydroxy group and an eight-carbon chain. Exhibits low water solubility due to the hydrophobic alkyl chain, contrasting with the more polar dihydroxyhexahomomethionine, which likely has better solubility in polar solvents. Used in polymer synthesis and as a stabilizer in industrial applications.
N,N'-Dihydroxyoxamide
  • Molecular Formula : C₂H₄N₂O₄
  • CAS Number : 1687-60-1
  • Key Properties :
    • Features two hydroxyl groups on adjacent amide nitrogens, similar to dihydroxyhexahomomethionine.
    • Smaller and more rigid structure with an oxamide backbone, leading to higher reactivity in cyclization and condensation reactions.
    • Molecular weight (120.06 g/mol) is significantly lower than that of dihydroxyhexahomomethionine, which likely has a higher mass due to its extended carbon chain and sulfur atom.
N,N-Dimethylhydroxylamine
  • Molecular Formula: C₂H₇NO
  • CAS Number : 5725-96-2
  • Key Properties: A hydroxylamine derivative with methyl substituents, differing from the amide-based dihydroxyhexahomomethionine. Highly volatile and water-soluble, used as a reducing agent in organic synthesis.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Solubility Key Applications/Reactivity
This compound* Not available Not available Not available Likely polar Chelation, biochemical research
N-Hydroxyoctanamide C₈H₁₇NO₂ 159.23 7377-03-9 Low in water Polymer synthesis, stabilizers
N,N'-Dihydroxyoxamide C₂H₄N₂O₄ 120.06 1687-60-1 Moderate Organic synthesis, ligand formation
N,N-Dimethylhydroxylamine C₂H₇NO 61.08 5725-96-2 High Reducing agent, nitroxide precursor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dihydroxyhexahomomethionine
Reactant of Route 2
N,N-dihydroxyhexahomomethionine

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